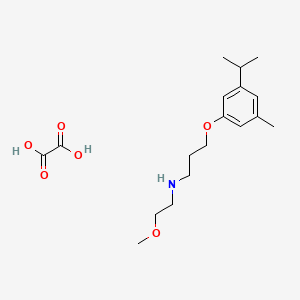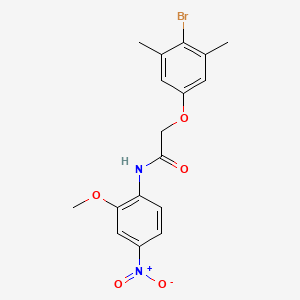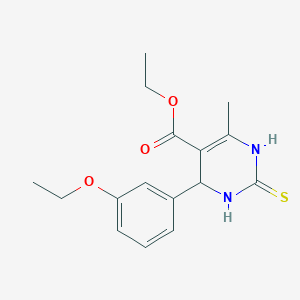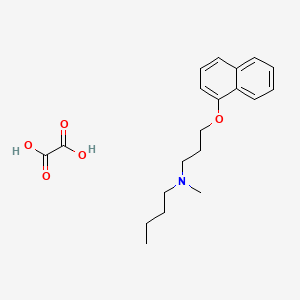![molecular formula C20H25NO5 B4003227 N-[2-(2-biphenylyloxy)ethyl]-1-butanamine oxalate](/img/structure/B4003227.png)
N-[2-(2-biphenylyloxy)ethyl]-1-butanamine oxalate
Descripción general
Descripción
N-[2-(2-biphenylyloxy)ethyl]-1-butanamine oxalate is a useful research compound. Its molecular formula is C20H25NO5 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.17327290 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Chemistry and Antitumor Activity
The compound has been studied for its structural chemistry, particularly in the context of organotin carboxylates. Research has shown that derivatives involving organotin and oxalate, synthesized in specific stoichiometries, exhibit complex crystal structures and potential antitumor activities. These compounds have been compared with cisplatin, a clinically used antineoplastic drug, for their effectiveness against certain cancer cell lines, highlighting their potential application in cancer research (Ng et al., 1992).
Hydrogen Bonded Structures in Organic Amine Oxalates
Further investigations into organic amine oxalates, including those related to N-[2-(2-biphenylyloxy)ethyl]-1-butanamine oxalate, have explored their hydrogen-bonded networks. Different types of hydrogen-bonded structures, from linear chains to sheet-like structures and dimeric hydrogen-bonded rings, were characterized, providing insights into their structural specificity and potential applications in designing new materials with unique properties (Vaidhyanathan et al., 2002).
Applications in Dye-Sensitized Solar Cells
In the field of renewable energy, specifically dye-sensitized solar cells (DSSCs), derivatives of oxalate have been utilized to enhance the performance of DSSCs. The addition of diethyl oxalate as an inexpensive additive in the electrolyte has shown to improve the short circuit current and overall conversion efficiency of the cells. This application demonstrates the potential of oxalate derivatives in improving the cost-effectiveness and efficiency of solar energy conversion technologies (Afrooz & Dehghani, 2015).
Development of New Pharmacologic Classes
Research into derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine has led to the identification of compounds with unique psychoactive effects, suggesting the potential for these compounds as prototypes for new pharmacologic classes. These classes may have applications in facilitating psychotherapy, representing an innovative approach to mental health treatment (Nichols et al., 1986).
Innovations in Polymer Science
The synthesis and study of polymers incorporating azo and oxalate derivatives have contributed to advancements in optical storage technologies. These materials have been shown to exhibit high photoinduced birefringence, offering potential applications in reversible optical storage systems. The cooperative motion of polar side groups in these amorphous polymers underscores the importance of molecular interactions in developing advanced functional materials (Meng et al., 1996).
Propiedades
IUPAC Name |
oxalic acid;N-[2-(2-phenylphenoxy)ethyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.C2H2O4/c1-2-3-13-19-14-15-20-18-12-8-7-11-17(18)16-9-5-4-6-10-16;3-1(4)2(5)6/h4-12,19H,2-3,13-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLFOCKQPCOBBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC=CC=C1C2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine](/img/structure/B4003150.png)
![1-[3-(4-Methyl-2-prop-2-enylphenoxy)propyl]pyrrolidine;oxalic acid](/img/structure/B4003151.png)
![1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B4003159.png)
![1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B4003161.png)
![N-[3-(2-tert-butyl-4-chlorophenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4003162.png)
![2-[2-(2-phenoxyethoxy)ethyl]-1(2H)-phthalazinone oxalate](/img/structure/B4003169.png)




![1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]imidazole;oxalic acid](/img/structure/B4003209.png)
![7-[(4-METHOXY-3-METHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL](/img/structure/B4003218.png)

![N-[3-(2-tert-butyl-5-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4003246.png)
